molecular formula C12H9ClN4O B1458525 6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1803589-53-8

6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1458525
CAS No.: 1803589-53-8
M. Wt: 260.68 g/mol
InChI Key: NVCRLNIXHSXEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrazolo-pyrimidinone scaffold. Its structure includes a chlorine atom at position 6, a methyl group at position 1, and a phenyl ring at position 5 (Figure 1). This compound belongs to a class of pyrazolo[3,4-d]pyrimidin-4-ones, which are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

6-chloro-1-methyl-5-phenylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-16-10-9(7-14-16)11(18)17(12(13)15-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCRLNIXHSXEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from Pyrazole Precursors

A key approach involves starting from 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives, which undergo cyclization and halogenation steps to yield the target compound.

  • Step 1: Reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane produces a pyrimidinone intermediate in high yield (~83%). This step is a nucleophilic addition/cyclization forming the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Step 2: Treatment of the pyrimidinone intermediate with phosphorus oxychloride (POCl₃) converts the 6-hydroxypyrimidinone to the 6-chloro derivative, yielding the target compound 6-chloro-1-methyl-5-phenyl-pyrazolo[3,4-d]pyrimidin-4-one with high purity and confirmed structure by NMR, IR, and mass spectrometry.

This method is advantageous due to its rational design, short reaction sequence, and good overall yields compared to older methods with lower efficiency (29% yield reported previously for similar intermediates).

Conventional Heating Methods

  • Heating the same reactants (5-amino-pyrazole carboxamides and aroyl halides) in acetonitrile under reflux for extended periods (300-480 minutes) also produces the target compounds but with lower yields and longer reaction times compared to microwave-assisted synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Reaction Time Notes
Two-step synthesis (POCl₃ route) Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate + chloroacetonitrile Step 1: Dioxane, RT; Step 2: POCl₃ treatment ~83% (intermediate), high for final Hours (shorter than older methods) Rational design, high purity, confirmed by NMR, IR, MS
Microwave-assisted cyclocondensation 5-amino-1-phenyl-1H-pyrazole-4-carboxamide + aroyl halides Microwave, solvent-free, 1000 W 87-94% Minutes (fast) High yield, solvent-free, rapid synthesis
Conventional reflux Same as microwave method Reflux in acetonitrile 73-86% 5-8 hours Lower yield, longer time

Analytical and Spectroscopic Confirmation

  • The final products and intermediates have been thoroughly characterized by elemental analysis, high-resolution mass spectrometry, ^1H and ^13C NMR spectroscopy, and IR spectroscopy.
  • For example, the ^1H NMR spectrum of the 6-chloro-1-methyl derivative shows characteristic singlets for the methyl group (~4.08 ppm), chloromethyl group (~4.92 ppm), and pyrazole C-H (~8.46 ppm).
  • IR spectra confirm the presence of key functional groups such as NH and C=O stretching vibrations, consistent with the pyrazolo[3,4-d]pyrimidin-4-one structure.

Research Findings and Advantages

  • The two-step POCl₃ method provides a shorter and more efficient synthetic route compared to older methods that gave lower yields.
  • Microwave-assisted synthesis offers a green chemistry advantage by eliminating solvents and reducing reaction times drastically while maintaining or improving yields.
  • These methods open pathways to synthesize various functional derivatives of disubstituted pyrazolo[3,4-d]pyrimidines, which are of interest for their pharmacological properties, including kinase inhibition and anticancer activities.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. Specifically, compounds derived from this scaffold have shown effectiveness in inhibiting the growth of MCF-7 breast cancer cells through mechanisms such as apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study: Antiproliferative Effects

In a study evaluating the cytotoxic effects of several pyrazolo[3,4-d]pyrimidine derivatives, certain compounds demonstrated IC50 values ranging from 0.3 to 24 µM against dual targets like EGFR and VGFR2. Notably, one derivative exhibited a potent inhibitory effect on tumor growth in MCF-7 models .

Phosphodiesterase Inhibition

Another promising application of 6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is its role as a phosphodiesterase inhibitor. This activity is crucial for various therapeutic areas, including erectile dysfunction and pulmonary hypertension. Compounds based on this scaffold have shown relaxant effects on isolated rat cavernosum tissue with effective concentrations (pEC50 values) ranging from 5.16 to 8.31 µM .

Case Study: PDE Inhibition

In a study focused on synthesizing pyrazolo[3,4-d]pyrimidinone derivatives, researchers found that specific compounds exhibited significant relaxant effects on smooth muscle tissues by inhibiting phosphodiesterase enzymes. These findings suggest that derivatives of this compound could be developed into effective treatments for conditions associated with impaired smooth muscle relaxation .

Summary of Findings

The applications of this compound are diverse and promising:

ApplicationFindings
Anticancer ActivitySignificant antiproliferative effects against MCF-7 cells; IC50 values vary between 0.3–24 µM .
Phosphodiesterase InhibitionEffective relaxant effects on isolated rat cavernosum tissue; pEC50 values range from 5.16–8.31 µM .

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives
Compound Name Substituents (Positions) Key Biological Activity IC₅₀/Activity Data Reference
6-Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-Me, 5-Ph, 6-Cl Anticancer (CK2 inhibition) Not explicitly reported
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one 1-Ph, 3-Me, 6-Me, 5-(4-NO₂-benzylidene) Antitumor (MCF-7 cells) IC₅₀ = 11 µM
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(4-Me-Ph), 5-(3-F-4-Me-Ph), 6-Et Not reported N/A
4-Amino-1-(2-chlorophenyl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one 1-(2-Cl-Ph), 5-Me, 4-NH₂ Potential kinase modulation Not reported
1-tert-Butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-t-Bu, 6-NHNH₂ Unknown (structural novelty) N/A
Key Observations:

Anticancer Activity: The 4-nitrobenzylideneamino derivative (compound 10e in ) exhibits potent antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM) due to the electron-withdrawing nitro group enhancing target binding . In contrast, the chloro-substituted target compound’s activity remains underexplored but is hypothesized to inhibit CK2 kinase based on structural similarity to derivatives in .

Substituent Effects :

  • Position 1 : Methyl (target compound) and phenyl groups () improve metabolic stability compared to bulkier tert-butyl () .
  • Position 5 : Phenyl rings (target compound) vs. pyridinyl () alter lipophilicity, impacting membrane permeability .
  • Position 6 : Chlorine (target compound) vs. ethyl () or hydrazinyl () modulates electrophilicity and hydrogen-bonding capacity .

Synthetic Routes: The target compound’s synthesis likely involves chlorination of a pyrazolo[3,4-d]pyrimidinone precursor, similar to methods in using phosphorus oxychloride . Derivatives with amino or hydrazine groups (e.g., ) require nucleophilic substitution or coupling reactions .

Physicochemical Properties

  • Solubility: Chlorine and phenyl groups in the target compound reduce aqueous solubility compared to amino-substituted analogs () .
  • Stability : Methyl and tert-butyl groups () enhance steric protection against metabolic degradation .

Biological Activity

Overview

6-Chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound notable for its potential as an anticancer agent. This compound features a unique structural composition that integrates a pyrazole ring with a pyrimidine ring, contributing to its biological activities. The molecular formula is C12H9ClN4OC_{12}H_9ClN_4O and it has a molecular weight of 260.68 g/mol .

The biological activity of this compound primarily arises from its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. By binding to the active site of CDK2, it inhibits its kinase activity, which is crucial for the progression of the cell cycle in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines .

Cytotoxicity and Anticancer Effects

The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.0CDK2 inhibition leading to apoptosis
HCT-116 (Colon)6.3Cell cycle arrest
HepG-2 (Liver)7.2Induction of apoptosis

These results indicate that this compound exhibits potent anticancer properties through its interaction with key regulatory proteins involved in cell proliferation .

Study on CDK Inhibition

In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds similar to 6-chloro-1-methyl-5-phenyl exhibited enhanced anticancer activity when modified at specific positions on the phenyl ring. The study highlighted that substitutions could significantly affect the binding affinity to CDK2 and overall biological efficacy .

Apoptosis Induction

Research indicated that treatment with this compound resulted in increased levels of apoptotic markers in treated cancer cells. The study measured early and late apoptosis using flow cytometry, establishing that the compound effectively triggers programmed cell death pathways in cancerous cells .

Preparation and Synthesis

The synthesis of this compound typically involves cyclization reactions between appropriate pyrazole and pyrimidine precursors under controlled conditions. A common method includes reacting 5-phenyl-1H-pyrazole-4-carboxylic acid with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate in DMF at elevated temperatures .

Comparison with Similar Compounds

The biological activity of 6-chloro-1-methyl-5-phenyl is often compared with other pyrazolo derivatives:

Compound IC50 (µM) Activity
Pyrazolo[3,4-b]pyridine8.0Moderate CDK inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine10.5Lower anticancer activity

These comparisons illustrate the unique potency of 6-chloro-1-methyl-5-phenyl in inhibiting cancer cell growth compared to structurally similar compounds .

Q & A

Q. What are the standard synthetic routes for 6-chloro-1-methyl-5-phenylpyrazolo[3,4-d]pyrimidin-4-one, and how are intermediates characterized?

The compound is typically synthesized via regioselective aza-Wittig and annulation reactions using iminophosphorane intermediates and aromatic isocyanates. Characterization relies on 1H NMR , ESI-MS , and X-ray diffraction to confirm regiochemistry and purity. For example, tandem reactions with hydrazine yield derivatives in 52–92% isolated yields, with structural validation via spectroscopy and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives?

Key techniques include:

  • 1H NMR to identify substituent positions and hydrogen environments.
  • IR spectroscopy for functional group verification (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
  • X-ray crystallography to resolve ambiguous regiochemistry, especially in halogenated derivatives .

Q. How are pyrazolo[3,4-d]pyrimidin-4-one derivatives screened for biological activity in academic research?

  • Enzyme inhibition assays : Isotopic tracer methods (e.g., for PDE5 inhibition) measure IC50 values .
  • Antifungal testing : Compounds are evaluated against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations of 10–50 mg/L, with activity quantified via growth inhibition percentages .
  • In silico toxicity profiling : Tools like ADMET predictors assess physicochemical properties and toxicity risks .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidin-4-one synthesis be addressed?

Regioselectivity is controlled by:

  • Reaction medium : Halogenation in acetic acid with excess halogen (Br₂ or I₂) directs annulation of thiazoline rings, forming polynuclear systems .
  • Catalytic conditions : Sodium sulfite in DMSO-water mediates cyclization to avoid byproducts .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution at the 6-position .

Q. What methodologies resolve contradictions in biological activity data across structurally similar derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 6-benzyl vs. 6-aryl groups) on PDE5 inhibition .
  • Dose-response curves : Re-evaluate IC50 values under standardized conditions to minimize assay variability .
  • Molecular docking : Validate binding modes to explain discrepancies. For example, 6-benzyl derivatives show stronger PDE5 binding due to hydrophobic interactions .

Q. How can computational tools optimize the design of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity?

  • Molecular docking : Screen derivatives against cancer targets (e.g., NF-κB, IL-6) to prioritize synthesis .
  • MD simulations : Predict stability of ligand-receptor complexes (e.g., CBS-1 with A549 cell targets) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at C4) for cytotoxicity .

Methodological Challenges and Solutions

  • Low yields in annulation reactions : Optimize stoichiometry (e.g., 2:1 halogen:substrate ratio) and temperature (room temperature for halogenation) .
  • Bioactivity variability : Use high-content screening (HCS) to assess apoptosis induction (e.g., caspase-3 activation in A549 cells) .
  • Crystallization difficulties : Employ mixed-solvent systems (e.g., DMSO-water) for X-ray-grade crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.